4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers
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Overview
Description
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is a chemical compound characterized by a cyclohexane ring substituted with a hydroxyl group, a trifluoromethyl group, and a formyl group. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethyl)cyclohexanone as the starting material.
Hydroxylation: The ketone group is converted to a hydroxyl group through hydroxylation reactions.
Formylation: The hydroxyl group is then converted to a formyl group using formylation reactions.
Industrial Production Methods: Industrial production involves optimizing these reactions to achieve high yields and purity. This may include using specific catalysts, controlling reaction temperatures, and employing continuous flow processes to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: Substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(Trifluoromethyl)cyclohexanecarboxylic acid.
Reduction: 4-Hydroxy-4-(trifluoromethyl)cyclohexanol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and inhibition.
Medicine: It has potential as a lead compound in drug discovery, particularly for designing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
4-(Trifluoromethyl)cyclohexanone
4-(Trifluoromethyl)cyclohexanecarboxylic acid
Uniqueness: 4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is unique due to its combination of hydroxyl, trifluoromethyl, and formyl groups on the cyclohexane ring, which provides distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
1782894-92-1 |
---|---|
Molecular Formula |
C8H11F3O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)7(13)3-1-6(5-12)2-4-7/h5-6,13H,1-4H2 |
InChI Key |
RHAQXWPDXNOQHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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